N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURXGVOCYJEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the 5-position of the pyrazine ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is supported by studies on similar bromopyrazine derivatives .
Key Findings :
-
Bromine substitution enables cross-coupling reactions for drug discovery applications, as seen in the synthesis of anticancer agents like BPU .
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Steric hindrance from the 2,2-dimethylpropanamide group may slow reaction kinetics compared to less hindered analogs .
Hydrolysis of the Amide Group
The 2,2-dimethylpropanamide (pivalamide) group undergoes hydrolysis under acidic or basic conditions, forming 2,2-dimethylpropanoic acid and the corresponding amine. This is consistent with pivalamide hydrolysis data .
| Reaction Conditions | Products | Kinetics |
|---|---|---|
| 6M HCl, reflux (24h) | 5-aminopyrazine + pivalic acid | Complete hydrolysis |
| 2M NaOH, 70°C (12h) | Same as above | ~90% conversion |
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Coupling Reactions via the Pyrazine Nitrogen
The pyrazine ring’s nitrogen atoms can participate in coordination or alkylation reactions. For example:
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Metal coordination : Forms complexes with transition metals (e.g., Pd, Cu) in catalytic systems, as observed in related pyrazine amides .
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Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives, though steric hindrance from the pivalamide group may limit reactivity .
Thermal Stability and Decomposition
The compound exhibits moderate thermal stability:
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Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, consistent with pivalamide derivatives .
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Primary decomposition pathway : Cleavage of the amide bond, releasing CO and NH₃ fragments, as confirmed by mass spectrometry studies of similar compounds .
Redox Reactions
While direct data on redox reactions is limited, the pyrazine ring’s electron-deficient nature suggests potential for:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) could partially saturate the pyrazine ring, though this is sterically hindered by the pivalamide group.
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Oxidation : Resistance to common oxidants (e.g., KMnO₄, CrO₃) under mild conditions, as seen in structurally related amides .
Photochemical Reactivity
No direct studies exist, but analogous bromopyrazines undergo photodebromination under UV light (λ = 254 nm) in aprotic solvents . This suggests potential for radical-mediated reactions in photochemical applications.
Scientific Research Applications
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazine derivatives, including their effects on various cell lines and biological pathways.
Material Science: Pyrazine derivatives, including this compound, are explored for their potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle in the sub-G1 phase . The compound also exhibits antiangiogenic properties by inhibiting blood vessel formation in tumor tissues . These effects are mediated through its binding to enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a crucial role in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: This compound is another pyrazine derivative with promising anticancer properties.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds are synthesized via Suzuki cross-coupling reactions and have shown significant biological activities.
Uniqueness
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to inhibit cell proliferation and angiogenesis makes it a valuable compound in anticancer research .
Biological Activity
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of ATR (ATM and Rad3 related) kinase. This section provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : N-(5-bromo-2-pyrazinyl)-2,2-dimethylpropanamide
- Molecular Formula : C9H12BrN3O
- Melting Point : 122-124 °C
- Purity : 95% .
This compound acts primarily as an inhibitor of ATR kinase. ATR plays a crucial role in the DNA damage response (DDR), which is vital for maintaining genomic stability. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology.
Key Mechanisms:
- Inhibition of DNA Repair : By inhibiting ATR, the compound may prevent cancer cells from repairing DNA damage effectively, leading to increased cell death.
- Cell Cycle Arrest : ATR inhibition can induce cell cycle arrest at checkpoints, allowing for the accumulation of DNA damage in cancer cells.
- Synergistic Effects with Chemotherapy : The compound shows potential when used in conjunction with traditional chemotherapeutic agents, enhancing their efficacy .
1. Cancer Treatment
This compound has been studied for its potential use in treating various cancers due to its ability to inhibit ATR kinase. Research indicates that selective ATR inhibitors can enhance the effects of radiotherapy and chemotherapy by targeting tumor cells that rely heavily on ATR for survival .
2. Potential in Other Disorders
Beyond oncology, ATR inhibitors are being explored for their roles in other diseases such as:
- HIV : Targeting viral replication processes.
- Psoriasis : Modulating immune responses.
- Viral Infections : Potential applications against adenovirus infections .
Study Overview
A recent study evaluated the efficacy of this compound in various cancer cell lines. The findings demonstrated a significant reduction in cell viability in ATR-dependent cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |
| HeLa (Cervical) | 0.3 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 0.4 | Enhanced sensitivity to doxorubicin |
Long-Term Effects
Longitudinal studies have shown that continuous exposure to ATR inhibitors like this compound can lead to sustained tumor regression in preclinical models .
Q & A
Q. What are the recommended synthetic routes for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-bromopyrazin-2-amine with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction optimization should focus on:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance solubility of intermediates.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .
Key Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis of acyl chloride |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.2 | Minimizes excess reagent |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Q. How can researchers validate the identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR : Compare - and -NMR spectra with published data (e.g., pyrazine ring protons at δ 8.3–8.5 ppm and tert-butyl group at δ 1.2 ppm) .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization).
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 256.31 (theoretical) .
Q. What safety protocols are critical when handling brominated pyrazine derivatives like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect brominated byproducts in halogenated waste containers, adhering to EPA guidelines .
Advanced Research Questions
Q. How do crystallographic studies inform the reactivity and intermolecular interactions of this compound?
Q. How can substituent effects on the pyrazine ring (e.g., bromine vs. methyl groups) alter biological activity?
Methodological Answer: Comparative studies using analogues (e.g., 5-methyl or 5-chloro derivatives) reveal:
- Electron-Withdrawing Groups (Br) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.
- Steric Effects : The tert-butyl group in 2,2-dimethylpropanamide reduces metabolic degradation by cytochrome P450 enzymes .
Key Data Table :
| Substituent | IC (μM) | LogP |
|---|---|---|
| Br | 0.45 | 2.3 |
| CH | 1.2 | 1.8 |
| Cl | 0.78 | 2.1 |
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability.
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity .
Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
